1-Tert-butylpyrrolidine-2,4-dione
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-tert-butylpyrrolidine-2,4-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2/c1-8(2,3)9-5-6(10)4-7(9)11/h4-5H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHKAFFDIGRBVOT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1CC(=O)CC1=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1538091-89-2 | |
| Record name | 1-tert-butylpyrrolidine-2,4-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 1 Tert Butylpyrrolidine 2,4 Dione and Its Derivatives
Direct Synthetic Routes to the 1-Tert-butylpyrrolidine-2,4-dione Core
The formation of the fundamental pyrrolidine-2,4-dione (B1332186) scaffold can be achieved through several strategic cyclization reactions.
Cyclization Reactions for Pyrrolidine-2,4-dione Formation
A primary and versatile method for constructing the pyrrolidine-2,4-dione ring is through Dieckmann cyclization. researchgate.netrsc.orgrsc.org This intramolecular condensation of a diester in the presence of a base is a powerful tool for forming five-membered rings. For instance, the synthesis of pyrrolidine-2,4-diones can be initiated from α-amino acid esters, which are first condensed with ethoxycarbonylacetic acid. The resulting intermediate then undergoes Dieckmann cyclization, followed by hydrolysis and decarboxylation to yield the desired pyrrolidine-2,4-dione. rsc.orgrsc.org
Another approach involves the cyclization of amic acids, which are formed from the reaction of primary amines with cyclic anhydrides. beilstein-journals.org This two-step process typically requires a separate cyclization step using reagents like acetic anhydride (B1165640) and sodium acetate. beilstein-journals.org
Condensation and Cyclization Protocols Utilizing Meldrum's Acid
Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione) serves as a highly effective reagent in the synthesis of pyrrolidine-2,4-diones. uitm.edu.myupm.edu.myacs.orgclockss.org Its activated methylene (B1212753) group readily participates in condensation reactions. In a common protocol, N-protected α-amino acids are reacted with Meldrum's acid in the presence of a coupling agent like N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC·HCl) and a base such as 4-dimethylaminopyridine (B28879) (DMAP). uitm.edu.myorgsyn.org This is followed by a cyclization step, often achieved by heating in a solvent like ethyl acetate, to furnish the N-protected pyrrolidine-2,4-dione. uitm.edu.myorgsyn.org Subsequent deprotection yields the final pyrrolidine-2,4-dione. uitm.edu.my
The use of Meldrum's acid is advantageous as it can lead to the formation of an intermediate that readily cyclizes to the five-membered ring structure. upm.edu.my
Table 1: Reagents for Pyrrolidine-2,4-dione Synthesis using Meldrum's Acid
| Reagent | Function | Reference |
| N-protected α-amino acid | Starting material providing the nitrogen and C5 of the ring | uitm.edu.my |
| Meldrum's acid | C3 and C4 source | uitm.edu.myupm.edu.my |
| EDC·HCl | Coupling agent | uitm.edu.myorgsyn.org |
| DMAP | Base catalyst | uitm.edu.myorgsyn.org |
| Trifluoroacetic acid (TFA) | Deprotection of N-Boc group | uitm.edu.my |
Radical-Mediated Dehydrative Preparations of Cyclic Imides
A novel and efficient one-pot method for the synthesis of cyclic imides, including pyrrolidine-2,5-diones which are related to the target structure, involves a radical-mediated dehydrative process. beilstein-journals.org This protocol utilizes ammonium (B1175870) persulfate ((NH4)2S2O8) in dimethyl sulfoxide (B87167) (DMSO) as the dehydrating reagent system. beilstein-journals.org The reaction proceeds from readily available primary amines and cyclic anhydrides to produce cyclic imides in high yields. beilstein-journals.org A plausible radical mechanism involving DMSO has been proposed for this transformation. beilstein-journals.org While this specific method is highlighted for cyclic imides (diones at positions 2 and 5), the underlying principles of radical-mediated cyclization could potentially be adapted for the synthesis of pyrrolidine-2,4-diones.
Functionalization and Derivatization Strategies at C3 and C5 Positions of Pyrrolidine-2,4-diones
Once the pyrrolidine-2,4-dione core is established, further structural diversity can be introduced by functionalizing the C3 and C5 positions of the ring.
C-Acylation of Pyrrolidine-2,4-diones for 3-Acyltetramic Acid Synthesis
The C3 position of pyrrolidine-2,4-diones is nucleophilic and can undergo C-acylation to produce 3-acyltetramic acids, a class of compounds with significant biological activities. rsc.orgthieme-connect.com This acylation is typically carried out using acid chlorides in the presence of a Lewis acid. rsc.orgrsc.org Boron trifluoride-diethyl etherate has been found to be a particularly effective Lewis acid for this transformation. rsc.orgrsc.org The reaction often proceeds through the formation of a neutral boron difluoride complex of the 3-acyltetramic acid, which is then subjected to methanolysis to yield the final product. rsc.orgrsc.org
A solid-phase synthesis approach has also been developed for the preparation of 3-acyl-2,4-pyrrolidinediones. thieme-connect.com This method involves a Dieckmann cyclization-mediated cleavage from the resin, which occurs under remarkably mild conditions, such as treatment with potassium hydroxide (B78521) in methanol (B129727) at room temperature. thieme-connect.com
Table 2: Conditions for C-Acylation of Pyrrolidine-2,4-diones
| Acylating Agent | Lewis Acid/Base | Key Features | Reference |
| Acid Chlorides | Boron trifluoride-diethyl etherate | Forms a stable boron difluoride complex intermediate. | rsc.orgrsc.org |
| Resin-bound precursor | Potassium hydroxide in methanol | Mild, solid-phase synthesis via cyclative cleavage. | thieme-connect.com |
Electrophilic and Nucleophilic Substitutions on the Pyrrolidinedione Ring
The pyrrolidinedione ring exhibits reactivity towards both electrophiles and nucleophiles, allowing for a range of substitution reactions. The electron density of the ring, influenced by substituents, dictates its susceptibility to electrophilic or nucleophilic attack. libretexts.orgyoutube.com
Electrophilic Substitution: The pyrrolidine-2,4-dione ring, particularly the enol form, can react with electrophiles. For example, the formation of 3-arylidenepyrrolidine-2,4-diones through condensation with aldehydes demonstrates the reactivity of the C3 position towards electrophiles. researchgate.net
Nucleophilic Substitution: Conversely, the ring can be rendered susceptible to nucleophilic attack. Nucleophilic aromatic substitution (SNAr) type reactions can occur if a suitable leaving group is present and the ring's electron density is reduced by electron-withdrawing groups. libretexts.org While direct examples on the this compound are not detailed, the principles of nucleophilic substitution on heterocyclic systems are well-established. libretexts.orgyoutube.com For instance, the reactivity of the C4 position of some tetramic acids towards primary and secondary amines has been demonstrated. researchgate.net
The interplay between the substituents on the ring and the reaction conditions determines the course of these substitution reactions, providing a versatile platform for creating a diverse library of pyrrolidinedione derivatives.
Regioselective Functionalization Techniques
The this compound scaffold possesses multiple reactive sites, making regioselective functionalization a critical challenge. The ring contains two carbonyl groups at positions 2 and 4, with methylene protons at C3 and C5 that are both activated. The C3 protons are flanked by both carbonyls, rendering them significantly more acidic and prone to enolization. In contrast, the C5 protons are adjacent to the C4-carbonyl and the nitrogen atom. This difference in the chemical environment allows for the selective introduction of functional groups at specific positions through careful control of reaction conditions.
A common strategy for regioselective functionalization involves the generation of dianions. In a related system, tert-butyl 2,4-dioxopiperidine-1-carboxylate, treatment with two equivalents of a strong base like lithium diisopropylamide (LDA) allows for the sequential deprotonation, first at the more acidic C3 position and then at the C5 (γ) position. The resulting dianion can then react with electrophiles, such as alkyl halides, preferentially at the more nucleophilic γ-carbanion (C5), achieving regioselective γ-alkylation. nih.gov This principle is applicable to the this compound system, enabling the introduction of substituents at the C5 position.
Another approach to achieving regioselectivity is through the use of blocking groups. By temporarily protecting one reactive site, another can be functionalized selectively. For instance, a simple maleate-derived blocking group has been used to control the C4-alkylation of pyridines, demonstrating a powerful strategy for directing reactions away from the most intrinsically reactive positions. nih.gov While not directly applied to pyrrolidinediones, this concept of using removable directing groups offers a viable pathway for achieving otherwise difficult regioselective transformations.
The choice of base and solvent system is also crucial for controlling regioselectivity. Studies on the alkylation of 2,4-dihydroxyacetophenones have shown that softer cations, like cesium (Cs⁺) from CsHCO₃, can lead to higher yields and selectivity for mono-alkylation at the more nucleophilic phenoxide, compared to harder cations like Na⁺ or K⁺. nih.gov This is attributed to the higher solubility and weaker coordination of the softer cation, which enhances the reactivity of the desired nucleophilic center. nih.gov Similar principles can be applied to the enolates of this compound to modulate the reactivity of the C3 versus C5 positions.
Asymmetric Synthesis and Enantioselective Approaches to Chiral this compound Analogs
The creation of chiral pyrrolidine (B122466) scaffolds is of paramount importance for applications in medicinal chemistry and catalysis. nih.gov Asymmetric synthesis provides access to enantiomerically pure or enriched analogs of this compound, where the stereochemistry at one or more positions is precisely controlled. rsc.orgnih.gov This is typically achieved using chiral catalysts that create a chiral environment, influencing the trajectory of bond formation to favor one enantiomer over the other.
Chiral phosphines have emerged as powerful nucleophilic organocatalysts for a variety of asymmetric transformations, including the synthesis of chiral five-membered rings. beilstein-journals.org In the context of pyrrolidinediones, chiral phosphine (B1218219) catalysis is particularly relevant for asymmetric annulation and alkylation reactions. The general mechanism involves the nucleophilic addition of the phosphine to an activated substrate, such as an allene (B1206475) or a Morita-Baylis-Hillman (MBH) carbonate, to form a phosphonium (B103445) zwitterion. This intermediate then reacts with an electrophile or nucleophile, and the chirality of the phosphine ligand directs the stereochemical outcome of the reaction. beilstein-journals.orgnih.gov
For example, Fu and co-workers developed an asymmetric [4+2] annulation of allenoates with N-tosylimines using a binaphthyl-based chiral cyclic phosphine, yielding tetrahydropyridine (B1245486) derivatives with high enantioselectivity. beilstein-journals.org This type of transformation could be adapted to suitable pyrrolidinedione precursors. More directly related is the phosphine-catalyzed asymmetric [3+2] annulation of allenes with electron-deficient olefins, such as maleimides, which are structurally similar to pyrrolidine-2,4-diones. These reactions produce highly functionalized cyclopentenes and pyrrolidines. beilstein-journals.org Bifunctional thiourea-phosphines have also been shown to be effective catalysts for [3+2] annulations between MBH carbonates and activated alkenes, affording products with excellent diastereoselectivity and enantioselectivity. beilstein-journals.org
| Catalyst Type | Reaction Type | Substrates | Product Type | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|---|
| Binaphthyl-based Cyclic Phosphine (e.g., B1) | [4+2] Annulation | Allenoates + N-Tosylimines | Tetrahydropyridines | Good to Excellent | beilstein-journals.org |
| Thiourea-Phosphine (e.g., H4) | [3+2] Annulation | MBH Carbonates + Maleimides | Functionalized Pyrrolidines | Up to 99% | beilstein-journals.org |
| Rhenium-containing Phosphine (e.g., F4) | [3+2] Annulation | Allenoates + N-Tosylimines | Pyrroline Derivatives | 51-60% | beilstein-journals.org |
Asymmetric organocatalysis, which utilizes small chiral organic molecules as catalysts, represents a major pillar of modern enantioselective synthesis and offers a powerful, metal-free approach to chiral pyrrolidinediones. youtube.com A prominent strategy involves aminocatalysis, where a chiral secondary amine, often a derivative of proline or a cinchona alkaloid, reacts with a carbonyl compound to form a nucleophilic enamine or an electrophilic iminium ion intermediate.
The MacMillan group pioneered the use of chiral imidazolidinone catalysts for the enantioselective Friedel-Crafts alkylation of pyrroles with α,β-unsaturated aldehydes. nih.gov The catalyst forms an iminium ion with the enal, which is then attacked by the nucleophilic pyrrole (B145914). The bulky substituent on the catalyst shields one face of the iminium ion, directing the nucleophile to the opposite face and resulting in high enantioselectivity. nih.gov This methodology is directly applicable to the functionalization of the pyrrolidinedione ring at the C5 position by reacting its enolate or enamine equivalent with an activated electrophile.
Cinchona alkaloids and their derivatives are another important class of organocatalysts. They can act as Brønsted bases to deprotonate the pyrrolidinedione precursor, forming a chiral ion pair with the resulting enolate. This chiral environment dictates the stereochemistry of the subsequent reaction with an electrophile. This approach has been successfully used in the enantioselective synthesis of dihydropyrano[2,3-c]pyrazoles via a tandem Michael addition and Thorpe-Ziegler type reaction, achieving excellent yields and enantioselectivities up to >99% ee. nih.gov
| Catalyst Type | Reaction Type | Product Type | Key Intermediate | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|---|
| Chiral Imidazolidinone | Friedel-Crafts Alkylation | Substituted Pyrroles | Iminium Ion | 83-97% | nih.gov |
| Cinchona Alkaloid | Tandem Michael/Thorpe-Ziegler | Dihydropyrano[2,3-c]pyrazoles | Chiral Ion Pair | Up to >99% | nih.gov |
| L-Proline | Aldol Reaction | Chiral β-Hydroxy Ketones | Enamine | High | youtube.com |
When synthesizing complex molecules with multiple stereocenters, controlling the relative and absolute configuration is essential. In the context of pyrrolidinedione analogs, this involves diastereoselective and enantioselective control. Stereodivergent synthesis, the ability to generate any desired stereoisomer of a product from the same set of starting materials simply by changing the catalyst or reaction conditions, is a particularly powerful goal. rsc.org
Catalytic asymmetric 1,3-dipolar cycloadditions of azomethine ylides with dipolarophiles are a highly versatile method for accessing a wide range of stereochemical patterns in pyrrolidine synthesis. rsc.org The choice of metal catalyst and chiral ligand can selectively favor the formation of one of four possible stereoisomers. This catalyst-control principle allows for the synthesis of specific diastereomers (e.g., exo or endo products) with high enantioselectivity.
For instance, in the organocatalytic synthesis of chiral 1,2-oxazinane (B1295428) and hexahydropyridazin spiro-oxindoles via [4+2] cycloaddition, the choice of a specific quinidine-derived organocatalyst was able to generate the desired product with excellent diastereomeric ratio (>20:1 dr) and high enantioselectivity (95% ee). nih.gov This demonstrates how the catalyst dictates the facial selectivity of the approach of the reacting partners, thereby controlling the formation of new stereocenters. The synthesis of pyrrolidine derivatives from acyclic precursors often relies on cyclization reactions where the stereochemistry of the starting material influences the final product. nih.gov However, in catalyst-controlled reactions, the inherent chirality of the catalyst can override the directing influence of the substrate, providing access to stereoisomers that would be difficult to obtain otherwise.
Green Chemistry Approaches in this compound Synthesis
The principles of green chemistry aim to design chemical processes that are environmentally benign, reducing waste, and minimizing the use of hazardous substances. mdpi.com In the synthesis of this compound and its derivatives, several strategies align with these principles.
One key area is the replacement of conventional solvents. Dipolar aprotic solvents like N-methylpyrrolidinone (NMP) are common in organic synthesis but face increasing regulatory pressure due to toxicity. rsc.org N-Butylpyrrolidinone has been introduced as a viable, less toxic alternative that retains many of the desirable solvent properties for reactions like cross-couplings. rsc.org The use of ionic liquids or even solvent-free conditions, where reactants are mixed directly, are other green alternatives that can enhance reaction rates and simplify purification. mdpi.com
Organocatalysis itself is often considered a green technology because it avoids the use of potentially toxic and expensive heavy metals that are common in many catalytic processes. youtube.comnih.gov Furthermore, many organocatalytic reactions can be performed under mild, ambient temperature conditions, reducing energy consumption. mdpi.com
Multi-component reactions (MCRs) represent another powerful green chemistry strategy. nih.gov These reactions combine three or more starting materials in a single operation to form a complex product, incorporating most or all of the atoms of the reactants. This increases atom economy and reduces the number of synthetic steps, saving time, resources, and minimizing waste generation. The enantioselective synthesis of dihydropyrano[2,3-c]pyrazoles, for example, can be performed as a three- or four-component reaction, showcasing the efficiency of this approach. nih.gov
Mechanistic Investigations of Reactions Involving 1 Tert Butylpyrrolidine 2,4 Dione
Reaction Pathway Elucidation for Pyrrolidinedione Formation
The formation of the pyrrolidinedione ring system, a core structure of 1-tert-butylpyrrolidine-2,4-dione, can proceed through various synthetic routes, with the specific pathway being highly dependent on the starting materials and reaction conditions.
Intermediates and Transition States in Cyclization Reactions
The cyclization to form the pyrrolidinedione ring is a critical step in its synthesis. Computational studies on the formation of similar pyrrolidinedione derivatives through a Nef-type rearrangement followed by cyclization have provided insights into the energetics of this process. For the cyclization step itself, a very low energy barrier has been calculated, suggesting it is a facile process. However, a preceding tautomerization of a nitrosohydroxymethyl group to a hydroxy-N-hydroxyiminomethyl group, which is necessary for the cyclization, was found to have a significantly higher energy barrier. This indicates that the tautomerization is likely the rate-determining step in this particular synthetic pathway.
In other multi-component reactions leading to substituted pyrrolidine-2,3-diones, the formation of the ring involves several key intermediates. An acid-catalyzed condensation between an aromatic aldehyde and an amine can lead to the formation of an imine intermediate. This is followed by protonation to an iminium species. A subsequent nucleophilic attack by an enol derivative, in equilibrium with a diketoester, on the iminium salt generates an intermediate that then cyclizes to form the pyrrolidinone ring.
Role of Lewis Acid Catalysis in C-Acylation Mechanisms
While specific studies on the Lewis acid-catalyzed C-acylation of this compound are not detailed in the available literature, the general principles of Lewis acid catalysis are well-established in organic synthesis. Lewis acids are known to activate carbonyl groups towards nucleophilic attack. In the context of C-acylation of a pyrrolidinedione, a Lewis acid would likely coordinate to one of the carbonyl oxygens of the dione (B5365651) ring. This coordination would increase the electrophilicity of the adjacent carbon atom, making it more susceptible to attack by a nucleophile, thereby facilitating the C-acylation reaction. The choice of Lewis acid can influence the regioselectivity and stereoselectivity of the acylation.
Radical Mechanisms in Imide Formation
The formation of the imide functionality within the this compound structure typically proceeds through nucleophilic substitution or condensation reactions rather than radical mechanisms. However, radical pathways can be involved in the synthesis of precursors or in subsequent functionalization reactions. For instance, radical-mediated C-H activation or the addition of radical species to the pyrrolidinedione ring could be envisioned under specific photochemical or radical-initiated conditions. Without direct evidence from the literature for this compound, any discussion on radical mechanisms in its direct formation remains speculative.
Tautomerism and Isomerization Processes in Pyrrolidine-2,4-dione (B1332186) Systems
The pyrrolidine-2,4-dione core is capable of existing in different tautomeric forms, and the presence of stereocenters allows for the possibility of stereoisomerization.
Keto-Enol Tautomeric Equilibria Analysis
The this compound molecule contains two carbonyl groups and adjacent alpha-hydrogens, making it susceptible to keto-enol tautomerism. It can exist in equilibrium with its enol forms. Studies on related 4-acetyl-3-hydroxy-3-pyrroline-2-ones have shown that the tautomerism between different forms is influenced by the slight energy differences between the tautomers and a significantly large rate constant for their interconversion. In the case of 1,4,5-trisubstituted pyrrolidine-2,3-diones, it has been observed that they can exist in an enamine form, which is stabilized by an intramolecular hydrogen bond. This suggests that the position of the tautomeric equilibrium for this compound would be influenced by factors such as the solvent, temperature, and the presence of other functional groups.
Stereoisomerization Pathways and Control
If the pyrrolidinedione ring is substituted in a manner that creates stereocenters, the possibility of stereoisomerization arises. For instance, in the synthesis of 1,5-disubstituted-4-acetyl-3-hydroxy-3-pyrrolin-2-ones, the relative stereochemistry of the substituents is established during the cyclization step. The control of this stereochemistry can be a significant challenge. Computational studies on the reaction mechanism to form related pyrrolidinedione derivatives have indicated that kinetic selectivity is often more significant than thermodynamic selectivity in determining the major product. This implies that the transition state energies of the diastereomeric pathways play a crucial role in defining the stereochemical outcome of the reaction. For this compound itself, if a chiral center is introduced at the 3- or 5-position, stereoisomerization could occur via enolization, which would lead to epimerization at the adjacent stereocenter. The control of this process would be critical in any asymmetric synthesis.
Reactivity and Transformation of the this compound Moiety
The chemical behavior of this compound is characterized by the interplay of its amide and ketone functionalities within a five-membered ring. This structure dictates its susceptibility to nucleophilic attack and oxidation.
Specific kinetic studies on the hydrolysis of this compound are not extensively documented in the available literature. However, the general principles of cyclic dione and amide hydrolysis can be inferred from studies on analogous structures. For instance, the hydrolysis of related cyclic diones is known to be significantly influenced by pH.
The decomposition of such rings typically proceeds via nucleophilic attack at the carbonyl carbons. Under aqueous conditions, this involves attack by water or hydroxide (B78521) ions, leading to ring-opening. The stability of the this compound ring is a key factor in its utility as a synthetic building block.
The conversion of saturated pyrrolidine (B122466) rings to aromatic pyrroles is a synthetically valuable transformation, though it presents challenges due to the sensitivity of the resulting pyrrole (B145914) ring to the oxidative conditions required for dehydrogenation. nih.govacs.orgnih.gov Historically, methods for this transformation often required the presence of electron-withdrawing groups on the pyrrolidine ring. uni.lu The dione functionality in this compound would theoretically facilitate such a reaction.
Recent advancements have focused on developing catalytic systems that can achieve this transformation under milder conditions. A notable development is the use of the borane (B79455) catalyst tris(pentafluorophenyl)borane, B(C₆F₅)₃, which facilitates the direct dehydrogenation of pyrrolidines. nih.govacs.org This method is advantageous as it is operationally simple, uses a commercially available catalyst, and does not strictly require the presence of electron-withdrawing groups, thus broadening its applicability. acs.orguni.lu
The proposed mechanism for the B(C₆F₅)₃-catalyzed dehydrogenation involves several key steps: nih.govacs.org
Hydride Abstraction: The borane catalyst abstracts a hydride from the α-position to the nitrogen, forming an iminium borohydride (B1222165) intermediate.
Deprotonation: A molecule of the starting pyrrolidine acts as a base, deprotonating the iminium intermediate to yield a dihydropyrrole.
Catalyst Regeneration: The catalyst is regenerated through a process involving a hydrogen acceptor, such as an alkene. acs.org
Second Dehydrogenation: A second dehydrogenation event on the dihydropyrrole intermediate leads to the final aromatic pyrrole product.
This catalytic cycle allows for the transformation to occur efficiently, providing a pathway from readily available pyrrolidines to valuable pyrrole structures. nih.gov While direct application on this compound is not explicitly detailed, the principles established with other substituted pyrrolidines provide a strong foundation for its potential conversion. Other research has explored the use of iridium pincer catalysts for the dehydrogenation of pyrrolidine-based liquid organic hydrogen carriers, indicating a broader interest in catalytic methods for this type of transformation. epa.gov Furthermore, functionalization at the β-position of pyrrolidines followed by a dehydrogenation cascade at higher temperatures has also been shown to produce substituted pyrroles. researchgate.net
Interactive Table: Catalytic Systems for Pyrrolidine Dehydrogenation
| Catalyst System | Reagents/Conditions | Key Findings | Citations |
| B(C₆F₅)₃ | Alkene (hydrogen acceptor), e.g., trimethyl(2-methylallyl)silane | Enables direct dehydrogenation of various pyrrolidines to pyrroles under relatively mild conditions. Does not strictly require electron-withdrawing groups. | nih.govacs.orguni.lu |
| Iridium Pincer Catalyst | High temperature (140-180 °C) | Effective for dehydrogenation of pyrrolidine-based liquid organic hydrogen carriers (LOHCs). | epa.gov |
| B(C₆F₅)₃ / Heat | Isatins, then increased temperature | A one-pot procedure for β-functionalization followed by dehydrogenation to form C(3)-functionalized pyrroles. | researchgate.net |
Computational and Theoretical Studies of 1 Tert Butylpyrrolidine 2,4 Dione
Quantum Chemical Calculations on Molecular Structure and Stability
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule like 1-tert-butylpyrrolidine-2,4-dione. These methods provide insights into its three-dimensional structure, stability, and electronic characteristics.
Conformer Analysis and Energy Landscapes
The pyrrolidine (B122466) ring and the tert-butyl group in this compound can adopt various spatial orientations, leading to different conformers. A conformer analysis would involve systematically exploring the potential energy surface of the molecule to identify all stable conformers and the energy barriers between them. This would reveal the relative populations of each conformer at a given temperature and provide a comprehensive energy landscape. Such analyses are crucial as the reactivity and spectroscopic properties of a molecule can be influenced by its conformational preferences.
Computational Modeling of Reaction Mechanisms and Kinetics
Computational modeling is an invaluable asset for investigating the pathways and energetics of chemical reactions involving this compound.
Solvent Effects on Reaction Energetics
The presence of a solvent can significantly influence reaction energetics. Computational models, such as the Polarizable Continuum Model (PCM), can be used to simulate the effect of different solvents on the stability of reactants, intermediates, transition states, and products. This allows for the prediction of how the reaction rate and equilibrium position might change in various solvent environments. Studies on similar heterocyclic systems have demonstrated that solvent models can refine the accuracy of predicted reaction pathways. nih.govnih.gov
Catalyst–Substrate Interactions and Selectivity Predictions
If the synthesis or reactions of this compound involve a catalyst, computational modeling can be used to study the interactions between the catalyst and the substrate. By modeling the catalyst-substrate complex, researchers can gain insights into the mechanism of catalysis and predict the stereoselectivity or regioselectivity of the reaction. This is particularly important in asymmetric catalysis, where understanding these interactions is key to designing more efficient and selective catalysts.
Theoretical Spectroscopic Parameter Predictions
Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules, offering insights that complement and aid in the interpretation of experimental data. For this compound, theoretical predictions of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra can be achieved primarily through methods based on Density Functional Theory (DFT). nih.gov These calculations allow for the investigation of the molecule's electronic structure and how it gives rise to its unique spectral signatures. Such theoretical studies are invaluable for confirming molecular structure, assigning experimental signals to specific atoms or molecular motions, and understanding the molecule's behavior in different chemical environments.
Simulation of Nuclear Magnetic Resonance (NMR) Spectra
The prediction of NMR spectra through computational methods has become a standard tool for chemists in structure elucidation and verification. The most common and reliable method for calculating NMR chemical shifts is the Gauge-Independent Atomic Orbital (GIAO) method, which is typically used in conjunction with DFT. nih.gov This approach calculates the magnetic shielding tensors for each nucleus in the molecule. The chemical shifts are then determined by referencing these calculated shielding values to the shielding of a standard compound, such as tetramethylsilane (B1202638) (TMS), calculated at the same level of theory.
The accuracy of these predictions depends on several factors, including the choice of the DFT functional (e.g., B3LYP, M06-2X), the basis set (e.g., 6-311++G(d,p)), and the modeling of solvent effects, often accomplished using a polarizable continuum model (PCM). While detailed research findings from such simulations specifically for this compound are not prominent in the surveyed literature, the methodology is well-established. nih.gov A theoretical study would first involve optimizing the molecule's 3D geometry and then performing GIAO-DFT calculations to predict the ¹H and ¹³C chemical shifts.
The resulting data would typically be presented in a table comparing theoretical values to experimental ones, if available. An illustrative table format for the predicted NMR chemical shifts is shown below.
Table 1: Illustrative Format for Predicted NMR Chemical Shifts (δ) in ppm for this compound. Note: The values in this table are for illustrative purposes to demonstrate the typical output of a computational study and are not based on actual published research for this specific molecule.
| Atom Number | Predicted ¹³C Chemical Shift (ppm) | Atom Number | Predicted ¹H Chemical Shift (ppm) |
| C1 (t-butyl C) | 58.5 | H1 (t-butyl H) | 1.45 |
| C2 (t-butyl CH₃) | 28.3 | H2 (CH₂) | 3.50 |
| C3 (C=O) | 205.1 | H3 (CH₂) | 2.80 |
| C4 (CH₂) | 45.2 | ||
| C5 (C=O) | 207.8 | ||
| C6 (CH₂) | 50.1 |
Vibrational (IR) and Electronic (UV-Vis) Spectroscopy Predictions
Theoretical predictions are also highly valuable for interpreting vibrational (IR) and electronic (UV-Vis) spectra. nih.gov
Vibrational Spectroscopy (IR): Computational methods, specifically DFT, are used to calculate the harmonic vibrational frequencies and their corresponding intensities. These calculations are performed on the optimized geometry of the molecule. The resulting theoretical frequencies often systematically overestimate experimental values due to the neglect of anharmonicity and basis set limitations. Therefore, it is common practice to apply a scaling factor to the calculated frequencies to improve agreement with experimental data. nih.gov The analysis of the vibrational modes associated with each calculated frequency allows for a detailed assignment of the peaks observed in an experimental IR spectrum. For this compound, this would involve identifying the characteristic stretching frequencies of the C=O groups, C-N bonds, and the various C-H bonds within the molecule.
An example of how predicted vibrational data would be presented is shown in the illustrative table below.
Table 2: Illustrative Format for Predicted Vibrational Frequencies (cm⁻¹) for this compound. Note: The data in this table is for illustrative purposes and does not represent published theoretical values for this compound.
| Predicted Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) | Intensity (km/mol) | Vibrational Mode Assignment |
| 3050 | 2928 | 45.8 | C-H stretch (t-butyl) |
| 1785 | 1714 | 250.1 | C=O stretch (asymmetric) |
| 1750 | 1680 | 210.5 | C=O stretch (symmetric) |
| 1450 | 1392 | 80.3 | CH₂ scissoring |
| 1220 | 1171 | 150.7 | C-N stretch |
Electronic Spectroscopy (UV-Vis): The prediction of electronic spectra, which correspond to transitions between electronic energy levels, is typically carried out using Time-Dependent Density Functional Theory (TD-DFT). nih.gov This method calculates the energies of electronic excitations from the ground state to various excited states. The results provide the absorption wavelengths (λmax) and the corresponding oscillator strengths, which are related to the intensity of the absorption bands. For this compound, TD-DFT calculations could identify the n → π* and π → π* transitions associated with the carbonyl chromophores in the pyrrolidine-2,4-dione (B1332186) ring. nih.gov
Advanced Spectroscopic Characterization Methodologies for 1 Tert Butylpyrrolidine 2,4 Dione Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Mechanistic Elucidation and Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including 1-tert-butylpyrrolidine-2,4-dione. nih.gov By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides unambiguous evidence of the molecular skeleton, the chemical environment of each atom, and the connectivity between them. nih.govencyclopedia.pub In the context of this compound research, NMR is not merely a tool for final product verification but also a powerful instrument for in-depth mechanistic studies. nih.govfu-berlin.de The chemical shifts, coupling constants, and signal multiplicities serve as fingerprints for the compound's structure. Advanced multidimensional NMR experiments, such as COSY, HSQC, and HMBC, can further map out complex proton-proton and proton-carbon correlations, cementing the structural assignment.
The real-time analysis of chemical reactions provides invaluable mechanistic information that is often lost in conventional endpoint analysis. NMR spectroscopy is exceptionally well-suited for reaction monitoring, allowing researchers to track the consumption of starting materials, the formation of products, and the appearance of transient intermediates. nih.gov For the synthesis of this compound, ¹H NMR can be used to follow the reaction progress directly in the NMR tube.
For instance, in a hypothetical synthesis, the disappearance of reactant signals and the concurrent emergence of signals corresponding to the product's N-tert-butyl group and the pyrrolidine (B122466) ring protons can be quantified over time. Advanced techniques like hyperpolarized NMR, which can enhance signal intensities by several orders of magnitude, are particularly powerful for detecting low-concentration intermediates that may be crucial to the reaction mechanism but are otherwise invisible to standard NMR. nih.gov This approach enables the study of reaction kinetics and helps in optimizing reaction conditions for improved yield and purity.
Interactive Table: Hypothetical ¹H NMR Data for Reaction Monitoring This table illustrates how chemical shifts might change during the synthesis of this compound, allowing for real-time tracking of reactant consumption and product formation.
| Time (min) | Reactant A (ppm) | Reactant B (ppm) | Product CH₂ (C3) (ppm) | Product CH₂ (C5) (ppm) |
| 0 | 4.15 | 2.50 | - | - |
| 30 | 3.10 | 1.85 | 3.55 | 3.40 |
| 60 | 2.05 | 1.25 | 3.55 | 3.40 |
| 120 | 0.50 | 0.30 | 3.55 | 3.40 |
| 240 | - | - | 3.55 | 3.40 |
When chirality is a feature of the pyrrolidine-2,4-dione (B1332186) core, for instance through substitution at the C5 position, NMR becomes a critical tool for stereochemical assignment. The protons on a methylene (B1212753) group adjacent to a chiral center can become diastereotopic, meaning they are chemically non-equivalent and will exhibit distinct chemical shifts and couplings. nih.gov
For determining the absolute configuration or enantiomeric purity of a chiral analogue of this compound, advanced NMR methods involving chiral derivatizing agents (CDAs) are employed. researchgate.net By reacting the chiral pyrrolidinedione with a CDA, such as (R)- or (S)-O-methylmandelic acid, a pair of diastereomers is formed. These diastereomers have different physical properties and will display separate, distinguishable signals in the ¹H NMR spectrum. researchgate.net The difference in chemical shifts (Δδ) between the diastereomeric signals can be correlated to the absolute configuration at the chiral center, and the integration ratio of these signals provides a precise measure of the enantiomeric excess (e.e.). researchgate.net
The 1,3-dicarbonyl functionality in the pyrrolidine-2,4-dione ring allows for the existence of keto-enol tautomerism. This compound can potentially exist in equilibrium between the diketo form and two possible enol forms. NMR spectroscopy is a definitive tool for investigating such tautomeric equilibria. encyclopedia.pubresearchgate.net
The presence of tautomers is often indicated by the observation of more signals than expected for a single structure or by peak broadening due to chemical exchange. nih.gov In different solvents, the position of the equilibrium can shift. For example, in a hydrogen-bond accepting solvent like DMSO-d₆, the enol form might be stabilized, leading to distinct NMR signals for both the keto and enol species. nih.gov Variable-temperature NMR studies can help resolve exchanging species and provide thermodynamic data for the equilibrium. Furthermore, specific NMR parameters are characteristic of each form; for example, the ¹³C chemical shifts for the carbonyl carbons in the diketo form will differ significantly from the sp² carbon shifts in the enol form. rsc.org
Interactive Table: Expected NMR Signatures for Tautomeric Forms of this compound This table outlines the characteristic NMR chemical shifts that would distinguish between the diketo and the potential enol tautomers of the compound.
| Tautomeric Form | Key ¹H NMR Signal | Key ¹³C NMR Signal |
| Diketo Form | CH₂ protons at C3 and C5 (~3.4-3.6 ppm) | C=O carbons at C2 and C4 (~170-200 ppm) |
| Enol Form (at C4) | Vinylic proton (=CH) (~5.0-6.0 ppm) | Vinylic carbons (C3, C4) (~90-160 ppm) |
| Enol Form (at C2) | Vinylic proton (=CH) (~5.0-6.0 ppm) | Vinylic carbons (C2, C3) (~90-160 ppm) |
X-ray Crystallography in Determining Solid-State Molecular Architectures
While NMR provides unparalleled information about the structure in solution, X-ray crystallography offers a definitive, high-resolution snapshot of the molecule in the solid state. nih.gov This technique determines the precise spatial arrangement of atoms within a crystal, yielding exact bond lengths, bond angles, and torsional angles. For this compound, a single-crystal X-ray structure analysis provides irrefutable confirmation of its molecular architecture, complementing the data obtained from NMR. researchgate.net
Beyond the structure of a single molecule, X-ray crystallography reveals how molecules pack together in the crystal lattice. This packing is governed by a network of intermolecular forces, including van der Waals forces and, more significantly, hydrogen bonds. nih.gov In the crystal structure of this compound, the N-H group of the lactam can act as a hydrogen bond donor, while the carbonyl oxygens act as acceptors.
Interactive Table: Typical Hydrogen Bond Geometries from Crystallography This table presents the typical geometric parameters for hydrogen bonds that could be identified in the crystal structure of this compound.
| Bond Type | Donor-H (Å) | H···Acceptor (Å) | Donor···Acceptor (Å) | Angle (D-H···A) (°) |
| N-H···O | ~0.86 | ~1.8 - 2.2 | ~2.7 - 3.1 | ~150 - 180 |
| C-H···O | ~0.98 | ~2.2 - 2.8 | ~3.1 - 3.7 | ~130 - 170 |
For chiral derivatives of this compound, X-ray crystallography is the gold standard for determining the absolute configuration. researchgate.net If a single enantiomer is crystallized, it must form a crystal in one of the 65 chiral space groups. mdpi.com The analysis of the diffraction data, often using the Flack parameter, allows for the unambiguous assignment of the (R) or (S) configuration at the stereocenter without the need for a chiral reference. This method provides definitive proof of the molecule's three-dimensional structure and its enantiomeric purity. researchgate.net
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy in Functional Group Analysis and Electronic Transitions
Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are powerful techniques for elucidating the structural features of organic molecules. IR spectroscopy provides information about the functional groups present by measuring the absorption of infrared radiation, which excites molecular vibrations. UV-Vis spectroscopy, on the other hand, probes the electronic transitions within a molecule by measuring the absorption of ultraviolet and visible light.
For this compound, the key structural features include a tertiary amide, two carbonyl groups (ketone and amide), and a tert-butyl group. The presence of the dione (B5365651) system within the pyrrolidine ring suggests the possibility of keto-enol tautomerism, which would be readily distinguishable by both IR and UV-Vis spectroscopy.
Expected Infrared (IR) Absorption Bands:
The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its functional groups. The primary regions of interest would be the carbonyl stretching region (1600-1800 cm⁻¹) and the C-N stretching region.
| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Mode |
| Amide C=O | 1680 - 1630 | Stretching |
| Ketone C=O | 1725 - 1705 | Stretching |
| C-N | 1400 - 1000 | Stretching |
| C-H (sp³) | 3000 - 2850 | Stretching |
This table is predictive and based on typical ranges for these functional groups.
The presence of two distinct carbonyl peaks would confirm the diketo form. If tautomerism to an enol form occurs, a broad O-H stretch would appear around 3600-3200 cm⁻¹, and the carbonyl stretching frequencies would shift.
Expected Ultraviolet-Visible (UV-Vis) Electronic Transitions:
The UV-Vis spectrum of this compound is expected to be characterized by n → π* transitions associated with the carbonyl groups. These transitions are typically weak and appear at longer wavelengths.
| Transition | Expected Wavelength (λmax) | Chromophore |
| n → π* | 280 - 300 nm | C=O |
This table is predictive and based on typical values for similar chromophores.
The exact λmax would be influenced by the solvent polarity. The presence of the enol tautomer would introduce a π → π* transition at a shorter wavelength, which is typically more intense.
Correlating Experimental Spectra with Theoretical Predictions
To gain a deeper understanding of the spectroscopic properties of this compound, experimental data should be correlated with theoretical predictions from computational chemistry. Density Functional Theory (DFT) is a powerful method for calculating molecular properties, including vibrational frequencies (IR spectra) and electronic transition energies (UV-Vis spectra).
The process would involve:
Computational Modeling: The 3D structure of this compound would be optimized using a suitable DFT functional and basis set (e.g., B3LYP/6-31G*).
Frequency Calculations: Vibrational frequencies would be calculated to predict the IR spectrum. These calculated frequencies are often scaled to better match experimental values.
Electronic Transition Calculations: Time-dependent DFT (TD-DFT) would be used to calculate the electronic transition energies and corresponding oscillator strengths, which can be used to simulate the UV-Vis spectrum.
By comparing the calculated spectra with experimentally obtained spectra, a detailed assignment of the absorption bands to specific molecular vibrations and electronic transitions can be made. This correlation can also help to confirm the predominant tautomeric form of the molecule in a given environment. While specific research on this compound is limited, studies on related pyrrolidine-2,3-dione (B1313883) derivatives have successfully used DFT calculations to understand their tautomeric equilibria and reaction mechanisms. ptfarm.plrsc.org
Biological Activity and Mechanistic Insights of Pyrrolidine 2,4 Dione Scaffolds
Role of Pyrrolidinedione Frameworks as Bioactive Scaffolds
The pyrrolidine (B122466) ring is a five-membered nitrogen-containing heterocycle that serves as a core structure in a multitude of pharmacologically important agents and natural products. nih.govresearchgate.net Its derivatives are integral to drug research and development for creating new potential drug candidates. nih.govnih.gov The significance of this scaffold is enhanced by its non-planar, three-dimensional structure, which allows for efficient exploration of pharmacophore space. nih.govresearchgate.net Pyrrolidinediones, a class of pyrrolidine derivatives, have demonstrated a wide spectrum of biological activities and are considered versatile scaffolds in medicinal chemistry for designing novel, biologically active compounds. nih.govfrontiersin.org
Derivatives of the pyrrolidine scaffold have been widely investigated for their antimicrobial properties. scispace.combiointerfaceresearch.com Specifically, pyrrolidine-2,4-dione (B1332186) derivatives have been synthesized and evaluated for their potential as antifungal and antibacterial agents.
In one study, a series of novel pyrrolidine-2,4-dione derivatives incorporating hydrazine and diphenyl ether pharmacophores were designed and synthesized to screen for new fungicide leads. rsc.org The bioassay results showed that many of these compounds exhibited significant biological activity against fungi such as Rhizoctonia solani, Botrytis cinerea, and Fusarium graminearum. rsc.org Notably, compound 4h from this series showed potent inhibition of Rhizoctonia solani with an EC50 value of 0.39 μg mL−1, which was superior to the commercial fungicide boscalid (2.21 μg mL−1). rsc.org
Another study reported the synthesis of two pyrrolidine-2,5-dione derivatives which displayed moderate antimicrobial activities against selected bacterial and fungal species. scispace.com For instance, compound 8 (an azo derivative) showed activity with Minimum Inhibitory Concentrations (MICs) ranging from 16–256 µg/mL. scispace.com While this study focused on the 2,5-dione isomer, it highlights the general potential of the pyrrolidinedione core. Furthermore, other research has shown that various pyrrolidine derivatives exhibit antibacterial activity against both Gram-positive and Gram-negative bacteria. mdpi.com For example, certain spiropyrrolidines have demonstrated potent activity against B. subtilus and S. epidermis with MIC values of 32 µg/mL, outperforming reference antibiotics like Amoxicillin. mdpi.com
| Compound | Target Organism | Activity Metric | Value | Reference |
|---|---|---|---|---|
| Compound 4h (a pyrrolidine-2,4-dione) | Rhizoctonia solani | EC50 | 0.39 µg mL−1 | rsc.org |
| Boscalid (Commercial Fungicide) | Rhizoctonia solani | EC50 | 2.21 µg mL−1 | rsc.org |
| Compound 5 (a pyrrolidine-2,5-dione) | Various Bacteria & Fungi | MIC | 32–128 µg/mL | scispace.com |
| Compound 8 (an azo pyrrolidine-2,5-dione) | Various Bacteria & Fungi | MIC | 16–256 µg/mL | scispace.com |
The pyrrolidine framework is a key component in the development of potential anticancer agents. researchgate.netnih.gov Studies on various derivatives have shown promising cytotoxic activity against several cancer cell lines.
For example, a series of spiro[pyrrolidine-thiazolo-oxindoles] were synthesized and evaluated for their in vitro antiproliferative effects against liver (HepG2), breast (MCF-7), and colon (HCT-116) cancer cell lines. mdpi.com One compound, 5g , exhibited broad and potent activity against all three cell lines, with an IC50 value of 5.00 ± 0.66 µM against HepG2 cells, which was more potent than the standard drug cisplatin (IC50 = 9.00 ± 0.76 µM). mdpi.com
Another study focused on pyrrolidone derivatives bearing a 3,4,5-trimethoxyphenyl moiety, a group known for its presence in potent anticancer agents. mdpi.com While this study was on pyrrolidin-2-one derivatives, it underscores the utility of the core five-membered ring in designing cytotoxic compounds. Similarly, novel pyrrolidine-2,5-dione based compounds were synthesized and evaluated for their ability to inhibit enzymes involved in hormone-dependent cancers, such as aromatase (AR). nih.gov Compounds 3 (1-cyclohexyl-3-[2'(4"-aminophenyl) ethyl] pyrrolidine-2,5-dione) and 4 (1-octyl-3-[2'(4"-aminophenyl) ethyl] pyrrolidine-2,5-dione) showed good inhibition of aromatase, with IC50 values of 23.8 ± 4.6 µM and 24.6 ± 1.8 µM, respectively, comparable to the reference agent Aminoglutethimide. nih.gov
| Compound | Cell Line | Activity Metric | Value (µM) | Reference |
|---|---|---|---|---|
| Compound 5g (spirooxindole derivative) | HepG2 (Liver Cancer) | IC50 | 5.00 ± 0.66 | mdpi.com |
| Cisplatin (Reference Drug) | HepG2 (Liver Cancer) | IC50 | 9.00 ± 0.76 | mdpi.com |
| Compound 3 (pyrrolidine-2,5-dione) | Aromatase Inhibition | IC50 | 23.8 ± 4.6 | nih.gov |
| Compound 4 (pyrrolidine-2,5-dione) | Aromatase Inhibition | IC50 | 24.6 ± 1.8 | nih.gov |
| Aminoglutethimide (Reference Drug) | Aromatase Inhibition | IC50 | 20.0 ± 2.6 | nih.gov |
The pyrrolidine-2,5-dione (succinimide) scaffold is a well-established framework in the design of anticonvulsant drugs. nih.govmdpi.com Research has led to the development of hybrid anticonvulsants based on this frame, aiming to create more effective antiepileptic drugs (AEDs) with a broad spectrum of activity. benthamdirect.comnih.gov
These hybrid molecules often combine the pyrrolidine-2,5-dione core with chemical fragments of clinically used AEDs. benthamdirect.comnih.gov The resulting compounds have shown efficacy in key animal models of epilepsy, including the maximal electroshock (MES), subcutaneous pentylenetetrazole (scPTZ), and 6-Hertz (6 Hz) seizure tests. benthamdirect.commdpi.com
In one study, a series of 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-acetamides demonstrated broad-spectrum anticonvulsant properties. mdpi.com Compound 14 from this series was particularly potent, with ED50 values of 49.6 mg/kg in the MES test, 67.4 mg/kg in the scPTZ test, and 31.3 mg/kg in the 6 Hz (32 mA) test. It was also effective in a model of drug-resistant epilepsy. mdpi.com The mechanism of action for these compounds is believed to involve influence on neuronal voltage-sensitive sodium and L-type calcium channels. benthamdirect.comnih.gov
| Compound | Seizure Model | Activity Metric | Value (mg/kg) | Reference |
|---|---|---|---|---|
| Compound 14 | MES | ED50 | 49.6 | mdpi.com |
| scPTZ | ED50 | 67.4 | mdpi.com | |
| 6 Hz (32 mA) | ED50 | 31.3 | mdpi.com | |
| Valproic Acid (Reference Drug) | MES | ED50 | 252.7 | nih.gov |
| 6 Hz | ED50 | 130.6 | nih.gov |
Pyrrolidine derivatives, particularly those with the pyrrolidine-2,5-dione structure, have been investigated as multitarget anti-inflammatory agents. nih.gov Inflammation is a complex biological response, and compounds that can modulate multiple pathways, such as cyclooxygenase (COX) and 5-lipoxygenase (5-LOX), are of significant interest. mdpi.com
A study focused on N-substituted pyrrolidine-2,5-dione derivatives reported their synthesis and evaluation in various in-vitro anti-inflammatory assays. nih.gov Several compounds in the 13a-e series demonstrated inhibitory activity in the low micromolar to submicromolar ranges against COX-1, COX-2, and 5-LOX. These compounds also showed selectivity for COX-2. Compound 13e was identified as the most potent inhibitor of COX-2, with an IC50 value of 0.98 μM and a selectivity index (SI) of 31.5. nih.gov In-silico docking studies supported these findings, showing that selective COX-2 inhibitors formed significant interactions with amino acid residues in the secondary pocket of the COX-2 enzyme. nih.gov
Structure-Activity Relationship (SAR) Studies on Pyrrolidine-2,4-dione Analogs
Structure-activity relationship (SAR) analysis is crucial for optimizing the biological activity of a chemical scaffold. For pyrrolidinedione derivatives, SAR studies have provided insights into how different substituents on the core ring influence their therapeutic potential.
For a series of antifungal pyrrolidine-2,4-dione derivatives, 3D-QSAR analyses revealed that the introduction of hydrophobic fragments such as 4-FPh, 4-ClPh, or 4-BrPh at the R2 position could significantly enhance the antifungal activity against Rhizoctonia solani. rsc.org In studies of pyrrolidine-2,5-dione derivatives with anticonvulsant activity, the substituents at position 3 of the scaffold were found to strongly affect activity. nih.gov For instance, 3-benzhydryl and 3-isopropyl derivatives showed the most favorable protection in the scPTZ test, whereas 3-methyl and unsubstituted derivatives were more active in the MES test. nih.gov
The nitrogen atom of the pyrrolidine ring is a key position for substitution, with reports indicating that 92% of all FDA-approved pyrrolidine-containing drugs are substituted at the N-1 position. nih.gov This position provides a vector for modifying the physicochemical properties and biological activity of the molecule.
In the context of anticonvulsant pyrrolidine-2,5-diones, the nature of the N-substituent, often part of a larger pharmacophore, plays a critical role. For example, the type of phenylpiperazine fragment attached to an acetamide linker at the N-1 position influences the anticonvulsant profile. nih.gov For anti-inflammatory N-substituted pyrrolidine-2,5-diones, a series of cycloalkyl, alkyl, and aryl carbonyl derivatives were synthesized. nih.gov The results showed that compounds with specific substitutions at this position, such as in compound 13e , led to potent and selective COX-2 inhibition. nih.gov These studies underscore the importance of the N-substituent in tuning the biological potency and selectivity of the pyrrolidinedione scaffold.
Influence of C3 and C5 Substituents on Activity
The biological activity of pyrrolidine-2,4-dione derivatives is profoundly influenced by the nature and position of substituents on the pyrrolidine ring. The C3 and C5 positions are of particular importance, as modifications at these sites can significantly alter the compound's interaction with biological targets, thereby affecting its potency and selectivity.
Research into various substituted pyrrolidine-2,4-diones has provided valuable insights into their structure-activity relationships (SAR). For instance, in the context of anticonvulsant activity, the presence of certain substituents at the C3 position of the related pyrrolidine-2,5-dione ring has been shown to be a key determinant of efficacy. nih.gov Studies have indicated that both the type of substituent and its stereochemistry play a crucial role. nih.gov For example, the introduction of a sec-butyl group at the C3 position of a pyrrolidine-2,5-dione ring has been associated with potent anticonvulsant effects. nih.gov
In the realm of antifungal agents, substitutions on the pyrrolidine-2,4-dione scaffold have been explored to optimize activity against various fungal strains. The introduction of specific pharmacophores at different positions can lead to compounds with significant inhibitory effects. For example, the design of derivatives containing both hydrazine and diphenyl ether moieties has resulted in compounds with notable antifungal activity. rsc.org While this study focused on modifications that were not strictly limited to C3 and C5, it underscores the principle that strategic substitution is key to enhancing the biological profile of the pyrrolidine-2,4-dione core.
The following table summarizes the influence of substituents at various positions on the biological activity of pyrrolidine-dione scaffolds based on available research.
| Scaffold | Position of Substitution | Type of Substituent | Observed Biological Activity |
| Pyrrolidine-2,5-dione | C3 | sec-Butyl | Anticonvulsant nih.gov |
| Pyrrolidine-2,5-dione | C3 | Non-aromatic groups | Anticonvulsant nih.gov |
| 3-Hydroxy-2,5-dihydro-1H-pyrrol-2-one | C4 & C5 | Halogen-substituted benzoyl and phenyl groups | Antibacterial (PBP3 inhibition) nih.gov |
| Pyrrolidine-2,3-dione (B1313883) | N1 | Heteroaryl group | Antibacterial (PBP3 inhibition) nih.gov |
Mechanistic Pathways of Biological Action at a Molecular Level (excluding clinical data)
The diverse biological activities of pyrrolidine-2,4-dione scaffolds stem from their ability to interact with a variety of molecular targets. The specific mechanistic pathways are often dictated by the substitution patterns on the pyrrolidine ring.
One of the key mechanisms of action for certain pyrrolidine-dione derivatives is enzyme inhibition. For instance, some of these compounds have been found to inhibit enzymes that are crucial for the survival of pathogenic organisms. As mentioned, specific pyrrolidine-2,3-dione derivatives have been identified as inhibitors of Pseudomonas aeruginosa penicillin-binding protein 3 (PBP3), an essential enzyme in bacterial cell wall synthesis. nih.gov The interaction with this target is highly dependent on the structural features of the inhibitor, with the 3-hydroxyl group playing a significant role in recognition and/or interaction with the active site. nih.gov
Molecular docking and in-vitro studies have suggested that some pyrrolidine-2,3-dione derivatives can inhibit biomacromolecules such as DNA and various proteins, making them candidates for anti-inflammatory and antitumor drug discovery. researchgate.net For example, certain 4-(1-methylamino)ethylidene-pyrrolidine-2,3-diones have shown inhibitory activity against nitric oxide (NO) production, with molecular docking studies suggesting they act as ligands for inducible nitric oxide synthase (iNOS). researchgate.net The binding affinity and inhibitory potential were influenced by substituents on the benzene ring at the 1-position of the pyrrolidine-2,3-dione subunit, with electron-withdrawing groups enhancing activity. researchgate.net
In the context of anticonvulsant activity, many drugs with this profile are known to interact with voltage-gated sodium channels (VGSCs) and voltage-gated calcium channels (VDCCs) in the central nervous system. nih.gov While the precise molecular targets for all anticonvulsant pyrrolidine-2,5-diones are not fully elucidated, it is plausible that they modulate the activity of these ion channels. nih.gov
The pyrrolidine ring's versatility allows it to serve as a scaffold that can be decorated with various functional groups to target specific biological pathways. researchgate.netnih.gov The non-planar, sp3-hybridized nature of the ring provides a three-dimensional structure that can effectively explore pharmacophore space and interact with the binding sites of proteins. researchgate.netnih.gov The stereochemistry of the substituents also plays a critical role, as different stereoisomers can exhibit distinct biological profiles due to their differential binding to enantioselective proteins. researchgate.netnih.gov
Advanced Applications of 1 Tert Butylpyrrolidine 2,4 Dione in Organic Synthesis
1-Tert-butylpyrrolidine-2,4-dione as a Versatile Synthon for Complex Molecular Architectures
The inherent reactivity of the dione (B5365651) functionality, coupled with the sterically demanding tert-butyl group, makes this compound a powerful tool for synthetic chemists. This section will delve into its application as a foundational element in the synthesis of both heterocyclic compounds and natural products.
Building Block for Heterocyclic Compound Synthesis
The pyrrolidine-2,4-dione (B1332186) core serves as a versatile template for the construction of a variety of heterocyclic systems. The presence of two carbonyl groups provides multiple sites for functionalization and ring-forming reactions. For instance, multicomponent reactions involving this compound or its precursors can lead to the formation of highly substituted pyrrolidine (B122466) derivatives. These reactions often proceed with high atom economy and allow for the rapid generation of molecular diversity.
One notable application involves the synthesis of substituted 4-acetyl-3-hydroxy-3-pyrroline-2-ones through three-component reactions. beilstein-journals.org These compounds can then be further elaborated into more complex 1,4,5-trisubstituted pyrrolidine-2,3-dione (B1313883) derivatives. beilstein-journals.orgresearchgate.net The tert-butyl group on the nitrogen atom can influence the stereochemical outcome of these transformations and modulate the reactivity of the heterocyclic ring.
| Reactant 1 | Reactant 2 | Reactant 3 | Solvent | Product |
| Aromatic aldehyde | Aniline | Ethyl 2,4-dioxovalerate | Acetic acid | Substituted 4-acetyl-3-hydroxy-3-pyrroline-2-one beilstein-journals.org |
| 4-acetyl-3-hydroxy-3-pyrroline-2-one derivative | Aliphatic amine | - | Ethanol | 1,4,5-Trisubstituted pyrrolidine-2,3-dione derivative beilstein-journals.org |
| 1,4-cyclohexane dione | Malononitrile | Benzaldehyde | Ethanol/Triethylamine | Tetrahydro-4H-chromene-3-carbonitrile derivative nih.gov |
Precursor in Natural Product Total Synthesis
The total synthesis of natural products represents a pinnacle of achievement in organic chemistry, often driving the development of new synthetic methodologies. nih.govuni-mainz.deelsevierpure.com The pyrrolidone scaffold, a core component of this compound, is present in numerous biologically active natural products. beilstein-journals.org Consequently, this dione derivative and structurally related compounds are attractive starting materials for the synthesis of these complex targets.
While direct examples of the total synthesis of a natural product starting from this compound are not extensively documented in the provided search results, the utility of the broader class of pyrrolidine-2,4-diones as precursors is well-established. For example, the synthesis of various polycyclic alkaloids has been achieved using pyrrolidine-based building blocks. uni-mainz.de The principles guiding these syntheses, such as the strategic functionalization of the heterocyclic core, are directly applicable to derivatives like this compound. The tert-butyl group can serve as a crucial control element, directing reactivity and influencing the conformation of synthetic intermediates, thereby enabling the stereoselective construction of complex natural product frameworks. The development of synthetic routes to natural products like dysideolide A and B further highlights the importance of butenolide and related lactone structures, which can be accessed from dione precursors. researchgate.net
Catalytic Applications and Organocatalysis
In addition to its role as a stoichiometric building block, this compound and its derivatives have found applications in the realm of catalysis, particularly in organocatalysis. nih.gov The pyrrolidine scaffold is a privileged structure in the design of organocatalysts, and the functional handles present in the dione derivative allow for its incorporation into more complex catalytic systems.
Future Research Directions for 1 Tert Butylpyrrolidine 2,4 Dione
Development of Novel and Sustainable Synthetic Methodologies
The advancement of synthetic organic chemistry continually seeks to develop methodologies that are not only efficient but also environmentally benign. Future research on 1-Tert-butylpyrrolidine-2,4-dione should prioritize the development of novel and sustainable synthetic routes.
Current synthetic strategies for related pyrrolidine (B122466) structures often rely on multi-step procedures that may involve hazardous reagents and generate significant waste. Future efforts could focus on the application of green chemistry principles to the synthesis of this compound. This includes the exploration of:
One-pot multicomponent reactions: These reactions, where multiple starting materials react in a single vessel to form a complex product, offer significant advantages in terms of efficiency and waste reduction. tandfonline.com Designing a convergent one-pot synthesis for this compound would be a significant step forward.
Catalyst-free and solvent-free reactions: The development of reaction conditions that eliminate the need for catalysts and harmful organic solvents is a major goal in sustainable chemistry. Research into solid-state reactions or reactions under microwave irradiation could provide viable alternatives.
Use of green solvents and catalysts: When solvents are necessary, the focus should be on environmentally friendly options such as water, ethanol, or supercritical fluids. Similarly, the use of biodegradable and reusable catalysts, such as citric acid, should be explored.
Ultrasound-promoted synthesis: Ultrasound irradiation can often accelerate reaction rates and improve yields, providing a more energy-efficient synthetic route.
By focusing on these sustainable approaches, future research can provide more efficient and environmentally responsible methods for the synthesis of this compound and its derivatives.
Advanced Computational Studies for Rational Design and Prediction
Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery and materials science. For this compound, advanced computational studies can provide valuable insights into its properties and guide the rational design of novel derivatives with desired functionalities.
Future computational research directions should include:
Quantitative Structure-Activity Relationship (QSAR) studies: QSAR models can be developed to correlate the structural features of pyrrolidinedione derivatives with their biological activities. nih.govnih.gov These models can then be used to predict the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts. nih.gov
Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA): These 3D-QSAR techniques can provide detailed information about the steric, electrostatic, and hydrophobic fields around the molecule that are important for its biological activity. nih.gov This information is crucial for the rational design of more potent and selective compounds.
Molecular Docking Simulations: If a biological target for this compound or its derivatives is identified, molecular docking can be used to predict the binding mode and affinity of these compounds to the target protein. nih.gov This can provide insights into the mechanism of action and guide the design of improved inhibitors. researchgate.net
Pharmacophore Modeling: This approach can identify the essential three-dimensional arrangement of functional groups required for biological activity. The resulting pharmacophore model can be used to screen virtual libraries of compounds to identify new potential hits.
These computational approaches, when used in conjunction with experimental studies, can significantly accelerate the discovery and development of novel compounds based on the this compound scaffold.
Exploration of Undiscovered Reactivity Modes
The pyrrolidine-2,4-dione (B1332186) ring system possesses multiple reactive sites, offering a rich platform for chemical transformations. While some reactions of this scaffold are known, there is significant scope for the exploration of undiscovered reactivity modes.
Future research in this area could focus on:
Cycloaddition Reactions: The double bond and carbonyl groups within the pyrrolidine-2,4-dione ring could participate in various cycloaddition reactions, leading to the formation of novel polycyclic and spirocyclic systems. tandfonline.com
Reactions at the C3 and C5 Positions: The methylene (B1212753) groups at the C3 and C5 positions are potentially enolizable, providing opportunities for a variety of C-C and C-heteroatom bond-forming reactions. The condensation of 1,5-diphenylpyrrolidine-2,4-dione with various electrophiles at the C3 position has been reported, suggesting that this compound could undergo similar transformations. nih.gov
Ring-Opening and Ring-Transformation Reactions: Under specific conditions, the pyrrolidine-2,4-dione ring could undergo ring-opening or rearrangement to provide access to other heterocyclic systems.
Asymmetric Catalysis: The development of enantioselective transformations of the prochiral centers within the this compound molecule would be of significant interest for the synthesis of chiral bioactive molecules.
By systematically exploring the reactivity of this compound, chemists can unlock new synthetic pathways to a diverse range of novel chemical entities with potential applications in various fields.
Deeper Mechanistic Understanding of Bioactive Pyrrolidinedione Derivatives
While the synthesis of various pyrrolidinedione derivatives and the evaluation of their biological activities have been reported, a deep mechanistic understanding of how these compounds exert their effects is often lacking. Future research should aim to elucidate the molecular mechanisms of action of bioactive derivatives of this compound.
Key areas for investigation include:
Identification of Biological Targets: For any bioactive derivative of this compound, the identification of its specific molecular target(s) is paramount. This can be achieved through a combination of techniques such as affinity chromatography, proteomics, and genetic approaches.
Structure-Activity Relationship (SAR) Studies: A systematic variation of the substituents on the pyrrolidinedione scaffold and the evaluation of the biological activity of the resulting analogues can provide crucial information about the structural requirements for activity. nih.govnih.gov This can help in understanding the binding interactions with the biological target.
Biophysical and Biochemical Assays: Once a target is identified, detailed biophysical and biochemical studies can be performed to characterize the binding kinetics and thermodynamics of the interaction between the compound and its target.
Cellular and In Vivo Studies: To understand the physiological relevance of the observed biological activity, it is essential to conduct studies in cellular models and, ultimately, in whole organisms. nih.govnih.gov
Q & A
Q. What are the key synthetic routes for 1-Tert-butylpyrrolidine-2,4-dione, and how can reaction conditions be optimized for higher yields?
The synthesis of pyrrolidine-dione derivatives often involves multi-step reactions, including cyclization, tert-butyl protection, and carbonyl group formation. For example, tert-butyl-protected pyrrolidine intermediates (e.g., tert-butyl 4-(piperidin-4-ylmethyl)piperidine-1-carboxylate) are synthesized using Boc (tert-butoxycarbonyl) protection strategies, with dichloromethane as a solvent and triethylamine as a base . Optimizing reaction conditions (e.g., temperature, stoichiometry of reagents like DMAP or triethylamine) is critical. Yield improvements may involve monitoring intermediates via TLC or HPLC and adjusting reaction times.
Q. How can spectroscopic techniques (NMR, IR, MS) be employed to confirm the structure of this compound?
Structural confirmation requires combined spectroscopic analysis:
- ¹H/¹³C NMR : Peaks for the tert-butyl group (δ ~1.2–1.4 ppm for protons; δ ~25–30 ppm for carbons) and pyrrolidine-dione carbonyls (δ ~170–180 ppm for carbons) .
- IR : Stretching vibrations for C=O (1650–1750 cm⁻¹) and C-N (1200–1350 cm⁻¹) bonds .
- Mass spectrometry : Molecular ion peaks matching the molecular weight (e.g., 282.42 g/mol for similar tert-butyl-pyrrolidine derivatives) and fragmentation patterns .
Q. What safety precautions are necessary when handling this compound in laboratory settings?
Safety protocols include:
- Avoiding inhalation/ingestion by using fume hoods and PPE (gloves, goggles).
- Following hazard statements like H303+H313+H333 (harmful if swallowed, in contact with skin, or inhaled) and safety measures (P264: wash hands thoroughly) .
- Storing the compound in a cool, dry environment away from oxidizing agents.
Advanced Research Questions
Q. How can crystallographic data (e.g., SHELX refinement) resolve structural ambiguities in this compound derivatives?
Q. What methodologies are suitable for analyzing the bioactivity of this compound, such as antimicrobial or enzyme-inhibitory effects?
- Antimicrobial assays : Disk diffusion or microdilution methods against pathogens (e.g., Fusarium oxysporum), with GC-MS to identify bioactive volatile compounds (e.g., pyrrolo[1,2-a]pyrazine-1,4-dione derivatives) .
- Enzyme inhibition : Kinetic studies (e.g., HPPD inhibition assays for herbicide development) using UV-Vis spectroscopy to monitor substrate conversion .
Q. How can computational modeling (e.g., DFT, molecular docking) predict the reactivity or binding affinity of this compound?
- Density Functional Theory (DFT) : Calculate electronic properties (HOMO/LUMO energies) to predict nucleophilic/electrophilic sites.
- Molecular docking : Simulate interactions with target proteins (e.g., HPPD) using software like AutoDock Vina. For example, quinazoline-2,4-dione derivatives show strong binding to HPPD’s active site due to hydrophobic interactions with tert-butyl groups .
Q. What strategies address contradictions in experimental data, such as inconsistent NMR spectra or bioactivity results?
- Data validation : Cross-check with alternative techniques (e.g., X-ray crystallography for structural confirmation if NMR is ambiguous) .
- Batch consistency : Ensure purity (>95% via HPLC) and eliminate solvent residues (e.g., DMSO in bioassays) that may skew results .
- Statistical analysis : Use ANOVA or t-tests to assess reproducibility across biological replicates .
Methodological Tables
Q. Table 1. Key Spectroscopic Data for Pyrrolidine-dione Derivatives
| Parameter | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | IR (cm⁻¹) |
|---|---|---|---|
| Tert-butyl group | 1.2–1.4 | 25–30 | - |
| C=O (dione) | - | 170–180 | 1650–1750 |
| Pyrrolidine ring | 2.5–3.5 | 45–60 | 1200–1350 (C-N) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
